molecular formula C12H22N2O2 B1321999 Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 646055-63-2

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B1321999
CAS No.: 646055-63-2
M. Wt: 226.32 g/mol
InChI Key: JMCDKYJLNLUCRX-UHFFFAOYSA-N
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Description

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate: is an organic compound with the molecular formula C₁₂H₂₂N₂O₂. It is a member of the diazaspiro compounds, characterized by a spiro-connected bicyclic structure containing nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the nucleophilic substitution reaction of cyclohexanone with tert-butyl carbamate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of spirocyclic compounds, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the interactions of spirocyclic structures with biological targets. It can serve as a model compound to understand the behavior of spirocyclic drugs .

Medicine: Its unique structure makes it a candidate for the design of novel therapeutic agents, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, coatings, and plastic additives. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules. This unique binding capability can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison: Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the position of the tert-butyl group. This configuration provides distinct reactivity and binding properties compared to other similar compounds. For instance, the position of the tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with biological targets .

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(9-14)5-4-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDKYJLNLUCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624432
Record name tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646055-63-2
Record name tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of t-butyl 6-benzyl-2,6-diazaspiro[4.4]nonane-2-carboxylate (1.70 g, 5.37 mmol) in methanol (30 mL) was mixed with 10% palladium on carbon (50 mg). The mixture was shaken under a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus for 8 h and filtered through Celite. The filtrate was concentrated by rotary evaporation and high vacuum treatment, leaving 1.26 g of viscous, light brown oil (>100%), which was of sufficient purity to be used in the subsequent reaction.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Yield
100%

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